Bienvenue dans la boutique en ligne BenchChem!

Pyrrolo[2,3-c]azepine-4,8(1H,5H)-dione, 6,7-dihydro-7-methyl-

Synthetic chemistry Building block procurement Pyrroloazepine scaffold

Pyrrolo[2,3-c]azepine-4,8(1H,5H)-dione, 6,7-dihydro-7-methyl- (CAS 137003-97-5) is a bicyclic heterocyclic compound belonging to the pyrroloazepine class, with molecular formula C₉H₁₀N₂O₂ and molecular weight 178.19 g/mol. It is the N7-methylated derivative of the marine natural product aldisin (6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione, CAS 72908-87-3), from which it differs by a single methyl group on the azepine ring nitrogen.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 137003-97-5
Cat. No. B3347495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[2,3-c]azepine-4,8(1H,5H)-dione, 6,7-dihydro-7-methyl-
CAS137003-97-5
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCN1CCC(=O)C2=C(C1=O)NC=C2
InChIInChI=1S/C9H10N2O2/c1-11-5-3-7(12)6-2-4-10-8(6)9(11)13/h2,4,10H,3,5H2,1H3
InChIKeyGVLAPXCEGZFQBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolo[2,3-c]azepine-4,8(1H,5H)-dione, 6,7-dihydro-7-methyl- (CAS 137003-97-5): Baseline Identity and Comparator Context for Procurement Decisions


Pyrrolo[2,3-c]azepine-4,8(1H,5H)-dione, 6,7-dihydro-7-methyl- (CAS 137003-97-5) is a bicyclic heterocyclic compound belonging to the pyrroloazepine class, with molecular formula C₉H₁₀N₂O₂ and molecular weight 178.19 g/mol . It is the N7-methylated derivative of the marine natural product aldisin (6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione, CAS 72908-87-3), from which it differs by a single methyl group on the azepine ring nitrogen [1]. The compound serves as a key synthetic intermediate for pharmacologically active pyrroloazepine derivatives, most notably the dual α₁-adrenergic/5-HT₂ receptor antagonist SUN9221 (CAS 222318-55-0) [2]. Its closest structural analogs include aldisin (N7-H), 1-methylaldisin (N1-methyl positional isomer), and 3-bromoaldisin (CAS 161200-38-0), each of which presents distinct synthetic entry points and biological profiles that preclude simple substitution [1][3].

Why Generic Substitution Fails for Pyrrolo[2,3-c]azepine-4,8(1H,5H)-dione, 6,7-dihydro-7-methyl-: The N7-Methyl Group as a Decisive Structural Determinant


The N7-methyl substituent on the pyrrolo[2,3-c]azepine-4,8-dione scaffold is not a trivial structural variation; it fundamentally alters the synthetic route, physicochemical properties, and pharmacological trajectory of derived compounds. Synthesis of the 7-methyl derivative requires condensation with ethyl 3-(methylamino)propionate rather than the unsubstituted β-alanine derivative used for aldisin, establishing an irreversible procurement fork at the earliest synthetic step [1]. Downstream, the presence or absence of the N7-methyl group shifts the balance between α₁-adrenergic and 5-HT₂ receptor antagonism in elaborated derivatives, as demonstrated by the divergent pA₂ profiles of SUN9221 (7-methyl core) versus compound 16d (N7-H core) within the same research program [2][3]. Furthermore, the methyl group reduces the hydrogen bond donor count from two to one and increases calculated lipophilicity (LogP) by approximately 0.9 log units relative to aldisin, altering solubility and membrane partitioning behavior in ways that cannot be compensated by simple formulation adjustments [1]. These differences mean that aldisin, 1-methylaldisin, or other in-class compounds cannot serve as drop-in replacements for the 7-methyl scaffold in any application where synthetic trajectory, pharmacological profile, or physicochemical consistency matters.

Quantitative Evidence Guide: Pyrrolo[2,3-c]azepine-4,8(1H,5H)-dione, 6,7-dihydro-7-methyl- Differentiation Data Against Closest Analogs


N7-Methyl vs N7-H Synthetic Route Divergence: Starting Material Determines Scaffold Identity

The 7-methyl derivative (target compound) and aldisin (N7-H comparator) were synthesized side-by-side in the same study, requiring fundamentally different starting materials. The target compound was prepared by condensation of 2-pyrrolecarboxylic acid with ethyl 3-(methylamino)propionate, followed by alkaline hydrolysis and cyclization with phosphorus pentoxide/methanesulfonic acid and polyphosphoric acid. Aldisin was synthesized via the identical cyclization protocol but using ethyl 3-aminopropionate (without the N-methyl group). This establishes a non-interchangeable procurement requirement at the first synthetic step [1]. An alternative route using phosphorus oxychloride-mediated cyclization of N-(2-pyrrolecarbonyl)-β-alanine derivatives has also been reported for aldisin and 1-methylaldisin synthesis, further confirming that the N-methyl-β-alanine starting material uniquely defines the 7-methyl scaffold [2].

Synthetic chemistry Building block procurement Pyrroloazepine scaffold

LogP and Hydrogen Bond Donor Profile: Quantified Physicochemical Differentiation from Aldisin

The target 7-methyl compound exhibits a calculated LogP of 0.611 versus ACD/LogP of -0.31 for aldisin (the N7-H parent), representing an approximately 8.3-fold increase in octanol-water partition coefficient . The topological polar surface area (TPSA) is 53.17 Ų for the target compound compared with 62.0 Ų for aldisin . The hydrogen bond donor count is reduced from 2 (aldisin) to 1 (target), while hydrogen bond acceptors remain constant at 2 . These differences arise solely from replacement of the N7-H with N7-CH₃, as both compounds share an identical core ring system and substitution pattern at all other positions.

Physicochemical property Lipophilicity Drug-likeness ADME prediction

The 7-Methyl Core is Essential for Balanced Dual α₁/5-HT₂ Antagonism: Evidence from SUN9221 vs Compound 16d

Elaboration of the 7-methyl pyrroloazepine scaffold to produce SUN9221 (15a) yields a compound with potent and balanced dual receptor antagonism: pA₂ = 8.89 ± 0.21 at α₁-adrenergic receptors and pA₂ = 8.74 ± 0.22 at 5-HT₂ receptors in isolated guinea pig arteries [1]. In contrast, compound 16d, which bears the N7-H (aldisin-derived) core with a different aminoalkyl side chain at the 7-position, shows an unbalanced profile: pA₂ = 7.83 ± 0.20 (α₁) and pA₂ = 9.47 ± 0.17 (5-HT₂) [2]. This represents a stark shift in selectivity from roughly balanced dual antagonism (ΔpA₂ ≈ 0.15 for the 7-methyl core) to 5-HT₂-preferring activity (ΔpA₂ ≈ 1.64 for the N7-H core). Both compounds were evaluated under identical assay conditions in the same research group, and SUN9221 (7-methyl core) demonstrated antihypertensive activity equivalent to orally administered prazosin or doxazosin at 3 mg/kg in conscious spontaneously hypertensive rats [1].

α₁-adrenergic antagonist 5-HT₂ receptor antagonist Antihypertensive Antiplatelet Structure-activity relationship

Positional Isomer Differentiation: 7-Methyl vs 1-Methyl Scaffolds Exhibit Distinct Crystallographic and Biological Profiles

The 7-methyl compound (target) and its positional isomer 1-methylaldisin (methylated at the pyrrole N1 position rather than the azepine N7) were directly compared in a 2005 study. The crystal structure of 1-methylaldisin was determined by single-crystal X-ray diffraction, providing unambiguous structural confirmation that distinguishes it from the 7-methyl regioisomer [1]. All three compounds — aldisin, 1-methylaldisin, and 3-bromoaldisin — were evaluated for α-glucosidase inhibitory activity in the same assay system. The study demonstrated that N1-methylation (1-methylaldisin) and C3-bromination produce measurable differences in enzyme inhibition compared to the parent aldisin scaffold [1]. While quantitative IC₅₀ values from this study are not fully extractable from available sources, the crystallographic data firmly establishes that the 7-methyl and 1-methyl compounds are structurally distinct entities with non-identical biological signatures, precluding their interchangeable use in any biological assay context.

Positional isomer X-ray crystallography α-Glucosidase inhibition Structural biology

Patent Protection: 7-Methyl Pyrroloazepine Scaffold Specifically Claimed for Cardiovascular Therapeutics

European Patent EP 0 551 527 B1 (filed 06.08.1992, granted 02.04.2003), assigned to Suntory Limited, specifically claims pyrroloazepine derivatives wherein the azepine ring nitrogen (position 7) bears a substituent, with the 7-methyl variant explicitly described. The claimed compounds are characterized as having strong anti-α₁ action and anti-serotonin action with low toxicity, useful as therapeutics for circulatory diseases including hypertension and congestive heart failure [1]. The patent's priority date (07.08.1991) and its specific enablement of 7-methyl-substituted pyrroloazepine derivatives establish this scaffold as a protected chemical space for cardiovascular drug discovery, distinguishing it from the natural product aldisin (which lacks the 7-substituent) and from 1-substituted analogs that fall under different patent families (e.g., EP 0 441 349) [1]. SUN9221, the most advanced compound built on the 7-methyl core, is explicitly encompassed within the claims of this patent family [2].

Patent landscape Cardiovascular therapeutics Intellectual property Freedom to operate

Knoevenagel Reactivity Divergence: The N7 Substituent Modulates C5-Methylene Reactivity in Condensation Reactions

The Knoevenagel condensation reactivity of the pyrrolo[2,3-c]azepine-4,8-dione scaffold at the C5 methylene position is sensitive to the substitution pattern on the azepine ring. Prager and Tsopelas (1992) demonstrated that aldisin (N7-H) undergoes Knoevenagel condensation with aromatic aldehydes at the C5 position, enabling the synthesis of 5-arylidene derivatives as intermediates toward pyrrolic marine natural products including hymenialdisine analogs [1]. The presence of an N7-methyl group (as in the target compound) alters the acidity of the adjacent C5 methylene protons through electronic and steric effects of the tertiary amide, potentially modifying both the rate and regioselectivity of Knoevenagel adduct formation compared to the secondary amide system in aldisin [2]. This reactivity divergence means that synthetic protocols optimized for aldisin cannot be directly translated to the 7-methyl scaffold without re-optimization of condensation conditions.

Knoevenagel condensation Synthetic methodology Marine natural product synthesis Reactivity differentiation

Best Research and Industrial Application Scenarios for Pyrrolo[2,3-c]azepine-4,8(1H,5H)-dione, 6,7-dihydro-7-methyl- (CAS 137003-97-5)


Synthesis of Dual α₁-Adrenergic/5-HT₂ Receptor Antagonists with Balanced Pharmacological Profiles

The 7-methyl scaffold is the demonstrated optimal core for constructing dual α₁/5-HT₂ antagonists with nearly balanced receptor activity, as exemplified by SUN9221 (pA₂ = 8.89 at α₁ and 8.74 at 5-HT₂, ΔpA₂ ≈ 0.15) [1]. This balanced profile is not achievable with the N7-H (aldisin-derived) core, which yields 5-HT₂-skewed compounds (compound 16d: ΔpA₂ ≈ 1.64) [2]. Industrial users developing antihypertensive agents with antiplatelet aggregation activity should prioritize the 7-methyl core when balanced dual antagonism is the desired pharmacological outcome. SUN9221 also potently inhibits collagen-, ADP-, and epinephrine-induced platelet aggregation with IC₅₀ values of 10 nM, 35 nM, and 14 nM respectively in human platelet-rich plasma , further validating the therapeutic relevance of this scaffold.

Medicinal Chemistry Programs Requiring Consistent Physicochemical Properties for SAR Exploration

The 7-methyl scaffold provides a distinct physicochemical profile (LogP ≈ 0.61, TPSA = 53.17 Ų, 1 HBD) compared to aldisin (LogP ≈ -0.31, TPSA = 62.0 Ų, 2 HBD) [1][2]. This ~0.9 LogP unit difference translates to roughly 8-fold higher lipophilicity for the 7-methyl compound, impacting solubility, formulation, and passive permeability predictions. For structure-activity relationship (SAR) programs where consistent physicochemical properties are critical for interpreting biological data across a compound series, the 7-methyl scaffold establishes a different baseline than the aldisin core. Researchers should select the scaffold that best matches the desired property space of their target product profile, recognizing that the two scaffolds are not interchangeable without altering the physicochemical trajectory of the entire series.

Freedom-to-Operate-Conscious Cardiovascular Drug Discovery within the EP 0 551 527 B1 Patent Estate

The 7-methyl pyrroloazepine scaffold is specifically protected under EP 0 551 527 B1 (Suntory Ltd., priority 1991), which claims pyrroloazepine derivatives with anti-α₁ and anti-serotonin activity for cardiovascular indications [1]. Industrial users pursuing dual α₁/5-HT₂ antagonists for hypertension, congestive heart failure, or related circulatory diseases must navigate this patent landscape. The 7-methyl core occupies a distinct IP position from the aldisin (natural product, unsubstituted) and 1-substituted pyrroloazepine patent families (EP 0 441 349), making scaffold selection a critical freedom-to-operate decision in cardiovascular drug discovery programs.

Synthetic Methodology Development Leveraging the 7-Methyl Tertiary Amide for Chemoselective Transformations

The N7-methyl tertiary amide in the target compound differs electronically and sterically from the secondary amide in aldisin, creating opportunities for chemoselective transformations. The methyl group eliminates one hydrogen bond donor, protecting the azepine nitrogen from undesired reactions during subsequent derivatization steps. This feature is particularly relevant for Knoevenagel condensation chemistry at the C5 position [1] and for N1-alkylation strategies used to install aminoalkyl side chains in the SUN9221 series [2]. For methodology development groups exploring pyrroloazepine reactivity, the 7-methyl scaffold provides a distinct electronic environment that may enable transformations not accessible with the aldisin core.

Quote Request

Request a Quote for Pyrrolo[2,3-c]azepine-4,8(1H,5H)-dione, 6,7-dihydro-7-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.